molecular formula C9H7ClF2O B8681053 4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene

4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene

Cat. No.: B8681053
M. Wt: 204.60 g/mol
InChI Key: VZVCSAWPGVPTFF-UHFFFAOYSA-N
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Description

4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene is a chemical compound with the molecular formula C9H5ClF2O It is a derivative of chromane, a bicyclic organic compound, and is characterized by the presence of chlorine and fluorine atoms at specific positions on the chromane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene typically involves the use of starting materials such as 5,7-difluorochroman-4-one. One common method involves the asymmetric reduction of 5,7-difluorochroman-4-one in the presence of ketoreductase, coenzyme, and a coenzyme circulating system. This reaction is carried out under mild conditions, often at a controlled temperature of around 30°C, and results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly solvents and catalysts is emphasized to ensure sustainability and efficiency. The process typically includes steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

Major products formed from these reactions include various derivatives of this compound, such as hydroxylated or aminated compounds, which can have different chemical and physical properties.

Scientific Research Applications

4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene include:

Uniqueness

This compound is unique due to the specific positioning of chlorine and fluorine atoms on the chromane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H7ClF2O

Molecular Weight

204.60 g/mol

IUPAC Name

4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene

InChI

InChI=1S/C9H7ClF2O/c10-6-1-2-13-8-4-5(11)3-7(12)9(6)8/h3-4,6H,1-2H2

InChI Key

VZVCSAWPGVPTFF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1Cl)C(=CC(=C2)F)F

Origin of Product

United States

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